molecular formula C11H22N2O2 B13323810 tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate

Cat. No.: B13323810
M. Wt: 214.30 g/mol
InChI Key: HNMZHENGUBZAOB-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate is a compound that features a tert-butyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of tert-butyl chloroformate and a pyrrolidine derivative in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl((3R,5S)-5-methylpyrrolidin-3-yl)carbamate is unique due to its specific structural features, such as the presence of both tert-butyl and methyl groups on the pyrrolidine ring.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-8-6-9(7-12-8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1

InChI Key

HNMZHENGUBZAOB-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN1)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CN1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.